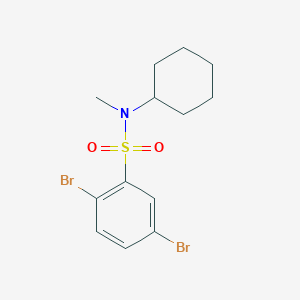
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide, commonly known as DBS, is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. DBS is a sulfonamide derivative that has been found to have a wide range of applications in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of DBS is not fully understood. However, it is known that DBS binds covalently to proteins through a photochemical reaction. This binding can be used to identify the binding sites of proteins. In addition, DBS has been found to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DBS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. DBS has also been found to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBS has several advantages as a biological tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the physiological effects of this enzyme. DBS is also a photoaffinity probe, which allows for the identification of protein binding sites. However, there are also limitations to the use of DBS in lab experiments. It is a toxic compound that must be handled with care. In addition, it has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for research on DBS. One area of interest is the development of new photoaffinity probes based on the structure of DBS. These probes could be used to study the binding sites of a wide range of proteins. Another area of interest is the development of new inhibitors of carbonic anhydrase based on the structure of DBS. These inhibitors could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Finally, there is potential for the development of new fluorescent probes based on the structure of DBS. These probes could be used to study the structure and function of a wide range of proteins.
Conclusion:
In conclusion, DBS is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. It has a wide range of applications in biochemical and physiological studies, including as a photoaffinity probe and a potent inhibitor of carbonic anhydrase. While there are limitations to its use in lab experiments, there are also several potential future directions for research on DBS.
Métodos De Síntesis
DBS can be synthesized by reacting N-cyclohexyl-N-methylbenzene-1-sulfonamide with bromine in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline solid with a melting point of 221-223°C.
Aplicaciones Científicas De Investigación
DBS has been found to be a useful tool in biochemical and physiological studies. It is commonly used as a photoaffinity probe to study the binding sites of proteins. DBS is also used as a fluorescent probe to study the structure and function of proteins. In addition, DBS has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Propiedades
Fórmula molecular |
C13H17Br2NO2S |
|---|---|
Peso molecular |
411.15 g/mol |
Nombre IUPAC |
2,5-dibromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |
Clave InChI |
RFAZVXLXHROWEZ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)